molecular formula C9H14ClN3S B1429532 2-(Piperidin-4-ylthio)pyrimidine hydrochloride CAS No. 1177326-46-3

2-(Piperidin-4-ylthio)pyrimidine hydrochloride

Cat. No.: B1429532
CAS No.: 1177326-46-3
M. Wt: 231.75 g/mol
InChI Key: FAZTVIHCCZHFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-ylthio)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3S and its molecular weight is 231.75 g/mol. The purity is usually 95%.
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Biological Activity

2-(Piperidin-4-ylthio)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15ClN2S\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{S}

This compound features a piperidine ring linked to a pyrimidine moiety through a thioether bond, which is crucial for its biological activity. The presence of both nitrogen and sulfur atoms contributes to its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, it exhibited an MIC of approximately 6.5 μg/mL against E. coli, indicating strong antibacterial activity comparable to standard antibiotics like ampicillin .
Bacterial StrainMIC (μg/mL)
Escherichia coli6.5
Staphylococcus aureus8.0
Klebsiella pneumoniae12.0

Antifungal Activity

In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity.

  • Activity Against Fungi : It has shown moderate antifungal activity with significant inhibition against Candida albicans and other pathogenic fungi. The observed inhibition rates were around 250 μg/mL for C. albicans, suggesting potential therapeutic applications in treating fungal infections .
Fungal StrainInhibition Concentration (μg/mL)
Candida albicans250
Aspergillus niger300

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Membrane Disruption : It could disrupt cellular membranes, leading to increased permeability and eventual cell death.
  • Receptor Interaction : The structural features suggest potential interactions with specific receptors or proteins that are critical for microbial survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Piperidine Ring : Alterations in the piperidine moiety can enhance or reduce antimicrobial potency. For example, electron-donating groups have been shown to increase activity against certain strains .
  • Pyrimidine Modifications : Variations in the pyrimidine ring can also impact the binding affinity and selectivity towards bacterial or fungal targets.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis of Derivatives : A series of derivatives were synthesized and tested for their antibacterial properties, with some compounds exhibiting enhanced activity compared to the parent compound .
  • In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of this compound, showing promising results in reducing bacterial load in infected tissues without significant toxicity at therapeutic doses .

Properties

IUPAC Name

2-piperidin-4-ylsulfanylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZTVIHCCZHFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.